
Metamizole
Übersicht
Beschreibung
Metamizole, also known as dipyrone, is a non-opioid analgesic and antipyretic drug. It was first synthesized by the German company Hoechst AG in 1920 and introduced to the market in 1922. This compound is widely used in many countries for its potent pain-relieving, fever-reducing, and spasm-relieving properties . it has been banned in some countries due to concerns about its potential to cause agranulocytosis, a serious blood disorder .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Metamizol wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beginnt mit der Reaktion von 4-Methylaminoantipyrin mit Formaldehyd und Natriumbisulfit zur Bildung des Natriumsalzes von Metamizol . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die Stabilität der Zwischenprodukte zu gewährleisten.
Industrielle Produktionsmethoden: In industriellen Umgebungen erfolgt die Produktion von Metamizol in großen chemischen Reaktoren, in denen die Reaktanten unter spezifischen Bedingungen kombiniert werden, um Ausbeute und Reinheit zu maximieren. Der Prozess umfasst Schritte wie Kristallisation, Filtration und Trocknung, um das Endprodukt in reiner Form zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Metamizol durchläuft verschiedene chemische Reaktionen, darunter Hydrolyse und Oxidation. In wässrigen Lösungen hydrolysiert es unter Bildung von Methylaminophenazon . Diese Zerfallsreaktion ist unimolekular und kann mit Hilfe der Hochleistungsflüssigkeitschromatographie verfolgt werden .
Häufige Reagenzien und Bedingungen: Die Hydrolyse von Metamizol erfolgt typischerweise in wässrigen oder Pufferlösungen. Die Reaktionsbedingungen, wie z. B. pH-Wert und Temperatur, spielen eine entscheidende Rolle bei der Bestimmung der Geschwindigkeit und des Ausmaßes der Hydrolyse .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Hydrolyse von Metamizol gebildet wird, ist Methylaminophenazon . Diese Verbindung kann je nach Bedingungen einer weiteren Oxidation und anderen Reaktionen unterliegen.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile and Mechanism of Action
Metamizole exerts its analgesic and antipyretic effects primarily through inhibition of cyclooxygenase enzymes, particularly COX-3, which plays a role in pain and fever pathways. Additionally, it may interact with cannabinoid and opioidergic systems, enhancing its analgesic properties in various pain conditions .
Pain Management
This compound is predominantly used for managing pain of different etiologies. A large-scale study involving 384,668 patients found that 81% used this compound for pain relief, with headache (19%), sore throat (8%), and muscular pain (6%) being the most common indications .
Fever Reduction
The drug is also effective in treating fever, accounting for approximately 19% of its use among patients. Its rapid onset of action makes it a preferred choice in acute settings .
Spastic Conditions
This compound is frequently prescribed for spastic conditions affecting the gastrointestinal tract, biliary system, or urinary tract due to its strong analgesic and muscle-relaxant properties .
Cancer-Related Pain
In oncology, this compound is utilized to manage moderate to severe cancer-related pain, providing relief when other analgesics may not be effective or are contraindicated .
Safety Concerns
Despite its efficacy, this compound's use is accompanied by significant safety concerns. The most notable adverse effect is agranulocytosis—a potentially life-threatening condition characterized by a dangerously low level of neutrophils. Reports indicate an increased risk associated with this compound use, with relative risk estimates ranging from 1.5 to over 40 depending on the study .
A systematic review highlighted that while adverse events are reported less frequently than with some non-steroidal anti-inflammatory drugs (NSAIDs), the serious nature of agranulocytosis necessitates careful patient monitoring .
Case Study 1: this compound-Induced Agranulocytosis
A recent case report detailed a 70-year-old female who developed agranulocytosis after using this compound for postoperative pain management. Despite extensive investigations ruling out other causes, the correlation between this compound use and the adverse event was classified as probable by health authorities .
Case Study 2: Efficacy in Musculoskeletal Disorders
Several reviews have confirmed the effectiveness of this compound in managing musculoskeletal disorders. Its analgesic properties were particularly noted in patients experiencing chronic pain conditions where traditional NSAIDs were ineffective or contraindicated .
Comparative Efficacy
The following table summarizes the comparative efficacy and safety profiles of this compound versus other analgesics:
Analgesic | Efficacy | Safety Profile | Common Uses |
---|---|---|---|
This compound | High | Risk of agranulocytosis; rare adverse events | Pain relief, fever management |
Ibuprofen | Moderate | Gastrointestinal bleeding; renal effects | Mild to moderate pain |
Paracetamol | Moderate | Liver toxicity at high doses | Fever reduction; mild pain relief |
Morphine | High | Dependence; respiratory depression | Severe pain management |
Wirkmechanismus
The exact mechanism of action of metamizole is not fully understood. it is believed to exert its effects through its active metabolites, specifically arachidonoyl-4-methylaminoantipyrine and arachidonoyl-4-aminoantipyrine . These metabolites are thought to inhibit the synthesis of prostaglandins, which are involved in the mediation of pain and inflammation . Additionally, this compound may activate the endogenous opioid and endocannabinoid systems, contributing to its analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Metamizol wird oft mit anderen nicht-opioiden Analgetika und nichtsteroidalen Antirheumatika (NSAR) verglichen. Im Gegensatz zu typischen NSAR weist Metamizol eine schwache Cyclooxygenase (COX)-inhibitorische Aktivität auf, was zu weniger gastrointestinalen Nebenwirkungen führt . Seine krampflösenden Eigenschaften unterscheiden es ebenfalls von anderen Analgetika, wodurch es besonders wirksam bei der Behandlung von Koliken und Muskelkrämpfen ist .
Ähnliche Verbindungen:
- Paracetamol (Acetaminophen)
- Ibuprofen
- Aspirin
- Indomethacin
Jede dieser Verbindungen hat ihr eigenes einzigartiges Profil an Wirkung, Nebenwirkungen und therapeutischen Anwendungen. Die Kombination aus schmerzlindernden, fiebersenkenden und krampflösenden Eigenschaften von Metamizol macht es zu einem vielseitigen und wertvollen Medikament in verschiedenen klinischen Situationen .
Biologische Aktivität
Metamizole, also known as dipyrone, is a non-opioid analgesic and antipyretic agent widely used in several countries for the treatment of pain and fever. Its pharmacological profile includes notable analgesic effects, but its use has been controversial due to the potential risk of serious adverse effects, particularly agranulocytosis. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and safety profile, supported by data tables and relevant case studies.
Pharmacodynamics
This compound exhibits its analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2. The active metabolite of this compound, 4-methylaminoantipyrine (4-MAA), has been shown to have a lower potency in COX inhibition compared to traditional NSAIDs like naproxen. In a study comparing this compound and naproxen, the effective concentration (EC50) for 4-MAA was found to be 0.69 µM, while naproxen had an EC50 of 0.034 µM, indicating that this compound may provide effective pain relief with a potentially reduced risk of gastrointestinal side effects associated with stronger COX-1 inhibition seen in NSAIDs .
Pharmacokinetics
The pharmacokinetics of this compound involve rapid absorption and metabolism. After administration, it is metabolized into several active metabolites, with 4-MAA being the most significant. Research has indicated that both single and repeated doses do not significantly affect renal function in healthy subjects .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | ~90% |
Peak plasma concentration | 1-2 hours post-administration |
Half-life | 2-4 hours |
Major metabolites | 4-MAA, aminoantipyrine |
Elimination route | Renal (urinary excretion) |
Safety Profile
Despite its efficacy as an analgesic, this compound's safety profile raises concerns due to the risk of agranulocytosis. A systematic review indicated that while short-term use is generally safe compared to opioids and some NSAIDs, there remains a risk for serious adverse events . The incidence rate of agranulocytosis associated with this compound usage has been estimated at approximately 0.96 cases per million prescriptions per year .
Case Study: this compound-Induced Agranulocytosis
A notable case involved a 70-year-old female patient who developed agranulocytosis after receiving this compound for postoperative pain management. The patient presented with fever and oral ulcers after three days of treatment. Laboratory tests confirmed low white blood cell counts, leading to treatment with granulocyte-colony stimulating factor (G-CSF) and antibiotics. This case underscores the importance of monitoring blood parameters in patients receiving this compound .
Comparative Efficacy in Clinical Settings
Recent studies have compared this compound's efficacy against other analgesics in various clinical scenarios. For example, in a sepsis model using mice, this compound was found to be effective in pain relief without increasing mortality rates compared to meloxicam, which significantly reduced mortality but increased bacterial burden . This highlights the potential for this compound as a safer alternative in specific clinical contexts.
Eigenschaften
IUPAC Name |
[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWZTYCIRDMTEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044143 | |
Record name | Metamizol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism of action of metamizole is not fully understood. Its active metabolites, 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA), inhibit prostaglandin E2 (PGE2)-induced hyperalgesia. It has been suggested that the anti-hyperalgesic effect of MAA is mediated by guanosine 3',5'-cyclic monophosphate (cGMP) activation and ATP-sensitive potassium channel opening, while the effects of AA are associated with the activation of cannabinoid receptor type 1 (CB1). Metamizole is classified in some sources as a weak non-steroidal anti-inflammatory drug (NSAID); however, evidence suggests that its analgesic effects do not depend on its anti-inflammatory properties. Although the inhibition of cyclooxygenase (COX) 2 may play a role in the central nervous system effects of metamizole, reports suggest that metamizole inhibits COX-3 with a higher affinity compared to COX-1 or COX-2. | |
Record name | Metamizole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04817 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
50567-35-6 | |
Record name | Methamizole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50567-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metamizol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050567356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metamizole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04817 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Metamizol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.462 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METAMIZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934T64RMNJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.